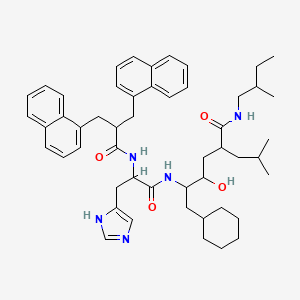

PD 125967

描述

属性

CAS 编号 |

128139-14-0 |

|---|---|

分子式 |

C51H67N5O4 |

分子量 |

814.1 g/mol |

IUPAC 名称 |

6-cyclohexyl-4-hydroxy-5-[[3-(1H-imidazol-5-yl)-2-[[3-naphthalen-1-yl-2-(naphthalen-1-ylmethyl)propanoyl]amino]propanoyl]amino]-N-(2-methylbutyl)-2-(2-methylpropyl)hexanamide |

InChI |

InChI=1S/C51H67N5O4/c1-5-35(4)31-53-49(58)41(25-34(2)3)29-48(57)46(26-36-15-7-6-8-16-36)55-51(60)47(30-43-32-52-33-54-43)56-50(59)42(27-39-21-13-19-37-17-9-11-23-44(37)39)28-40-22-14-20-38-18-10-12-24-45(38)40/h9-14,17-24,32-36,41-42,46-48,57H,5-8,15-16,25-31H2,1-4H3,(H,52,54)(H,53,58)(H,55,60)(H,56,59) |

InChI 键 |

SIGGSNKWBGJQQB-UHFFFAOYSA-N |

规范 SMILES |

CCC(C)CNC(=O)C(CC(C)C)CC(C(CC1CCCCC1)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=CC4=CC=CC=C43)CC5=CC=CC6=CC=CC=C65)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

PD125967; PD-125967; PD 125967 |

产品来源 |

United States |

Foundational & Exploratory

The Agonist Profile of PD 128907: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

PD 128907, formally known as (+)-trans-3,4,4a,10b-tetrahydro-4-propyl-2H,5H-[1]benzopyrano[4,3-b]-1,4-oxazin-9-ol, is a potent and selective agonist at dopamine D3 receptors, with significant although lower affinity for D2 receptors. This technical guide elucidates the mechanism of action of PD 128907, presenting key quantitative data, detailing experimental methodologies, and visualizing its signaling pathways and experimental workflows.

Core Mechanism: Preferential Dopamine D3 Receptor Agonism

PD 128907 acts as an agonist at dopamine receptors, primarily targeting the D3 subtype. Its mechanism involves binding to and activating these G protein-coupled receptors, which are predominantly expressed in the limbic areas of the brain.[2] This activation triggers downstream signaling cascades that ultimately modulate neuronal activity. While it shows a clear preference for D3 receptors, its action at D2 receptors, particularly at higher doses, contributes to its overall pharmacological profile.[3] The agonist nature of PD 128907 is suggested by the reduction in its binding affinity in the presence of GTP analogs, a hallmark of G protein-coupled receptor agonists.[3]

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of PD 128907 across various studies and experimental conditions.

| Receptor Subtype | Radioligand | Cell Line | Ki (nM) | Reference |

| Human D3 | [3H]spiperone | CHO-K1 | 1 | [4] |

| Human D3 | [3H]spiperone | CHO K1 | 1.43 (high affinity), 413 (low affinity) | [3] |

| Human D3 | - | - | 2.3 | [5] |

| Human D2 | [3H]spiperone | CHO-K1 | 1183 | [4] |

| Human D2L | [3H]spiperone | CHO K1 | 20 (high affinity), 6964 (low affinity) | [3] |

| Human D4 | [3H]spiperone | CHO-K1 | 7000 | [4] |

| Rat D4.2 | - | - | 169 | [3] |

Table 1: Binding Affinity (Ki) of PD 128907 for Dopamine Receptor Subtypes

| Assay | Brain Region/Cell Line | Effect | EC50/IC50 (nM) | Reference |

| Cell Firing Inhibition | Ventral Tegmental Area | Inhibition | 33 | [1] |

| Cell Firing Inhibition | Substantia Nigra Pars Compacta | Inhibition | 38 | [1] |

| Dopamine Release Inhibition | Caudate Putamen | Inhibition | 66 | [1] |

| Dopamine Release Inhibition | Ventral Striatum (Wild Type Mice) | Inhibition | IC25 = 61 | [6] |

| Dopamine Release Inhibition | Ventral Striatum (D3 KO Mice) | Inhibition | IC25 = 1327 | [6] |

| Dopamine D3 Receptor Agonist | - | Agonist | 0.64 | [7] |

Table 2: Functional Potency of PD 128907

Signaling Pathways and Functional Effects

Activation of D2 and D3 receptors by PD 128907 leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This is a primary signaling pathway for D2-like receptors.

Functionally, PD 128907 has been shown to:

-

Inhibit dopamine release and synthesis : As an agonist at presynaptic autoreceptors, PD 128907 reduces the synthesis and release of dopamine.[3] This effect is more pronounced in brain regions with higher D3 receptor expression, such as the mesolimbic area, compared to the striatum.[3]

-

Modulate locomotor activity : At low doses, PD 128907 decreases spontaneous locomotor activity in rats, which is consistent with the inhibitory role of D3 receptors.[2][3] At higher doses, it can produce stimulatory effects, likely due to its action on D2 receptors.[3]

-

Inhibit neuronal firing : PD 128907 inhibits cell firing in the ventral tegmental area and substantia nigra pars compacta.[1]

Experimental Protocols

The characterization of PD 128907's mechanism of action has relied on a variety of experimental techniques. Below are outlines of the key methodologies.

Radioligand Binding Assay

This assay is used to determine the affinity of a ligand (in this case, PD 128907) for a receptor.

In Vivo Microdialysis

This technique is used to measure the levels of neurotransmitters, such as dopamine, in the extracellular fluid of the brain of a living animal.

Conclusion

PD 128907 is a valuable pharmacological tool for investigating the role of the dopamine D3 receptor. Its high affinity and selectivity for the D3 subtype, coupled with its potent agonist activity, allow for the targeted modulation of D3-mediated signaling. However, its activity at D2 receptors, especially at higher concentrations, must be considered when interpreting experimental results. The data and methodologies presented in this guide provide a comprehensive overview of the mechanism of action of PD 128907, serving as a foundational resource for researchers in the field of dopamine pharmacology and drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 7-OH-DPAT and PD 128907 selectively activate the D3 dopamine receptor in a novel environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neurochemical and functional characterization of the preferentially selective dopamine D3 agonist PD 128907 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of binding of [3H]PD 128907, a selective dopamine D3 receptor agonist ligand, to CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rndsystems.com [rndsystems.com]

- 6. Selective D3 receptor agonist effects of (+)-PD 128907 on dialysate dopamine at low doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. plus.labcloudinc.com [plus.labcloudinc.com]

The Selective Dopamine D3 Receptor Agonist PD 128907: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacological properties of PD 128907, a high-affinity agonist with marked selectivity for the dopamine D3 receptor. This document details its binding affinity, functional activity, and the underlying signaling pathways, presenting data in a structured format to facilitate research and development efforts in the field of neuroscience and pharmacology.

Quantitative Data Summary

PD 128907 exhibits a significantly higher affinity for the human and rat dopamine D3 receptor over the D2 receptor subtype. The following tables summarize the binding affinities (Ki) from various studies, highlighting this selectivity.

Table 1: Binding Affinity (Ki) of PD 128907 for Human Dopamine D2 and D3 Receptors

| Radioligand | Cell Line | D2 Ki (nM) | D3 Ki (nM) | Selectivity (D2/D3) |

| [3H]Spiperone | CHO K1 | 1183 | 1 | ~1183-fold |

| [3H]Spiperone | CHO K1 | 179 | 1.7 | ~105-fold |

| Not Specified | Not Specified | Not Specified | 2.3 | 18 - 200-fold over other dopamine receptor subtypes |

Table 2: Binding Affinity (Ki) of PD 128907 for Rat Dopamine D2 and D3 Receptors

| Radioligand | D2 Ki (nM) | D3 Ki (nM) | Selectivity (D2/D3) |

| [3H]Spiperone | 770 | 0.84 | ~917-fold |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings. The following sections provide step-by-step protocols for radioligand binding and functional assays.

Radioligand Binding Assay (Competitive Inhibition)

This protocol is designed to determine the binding affinity (Ki) of a test compound (e.g., PD 128907) for dopamine D2 and D3 receptors expressed in a cellular system.

Objective: To determine the inhibitory constant (Ki) of PD 128907 at dopamine D2 and D3 receptors.

Materials:

-

Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing human or rat D2 or D3 receptors.

-

Radioligand: [3H]Spiperone (a high-affinity D2/D3 antagonist).

-

Test Compound: PD 128907.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled antagonist (e.g., 10 µM haloperidol or raclopride).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Membrane Preparation Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4.

-

Scintillation Fluid.

-

96-well plates.

-

Glass fiber filters (e.g., GF/B or GF/C).

-

Cell harvester.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: a. Culture cells expressing the receptor of interest to confluency. b. Harvest cells and centrifuge at low speed (e.g., 1000 x g for 5 minutes) to pellet. c. Resuspend the cell pellet in ice-cold membrane preparation buffer. d. Homogenize the cell suspension using a Polytron or similar homogenizer. e. Centrifuge the homogenate at high speed (e.g., 40,000 x g for 20 minutes at 4°C). f. Discard the supernatant and resuspend the membrane pellet in assay buffer. g. Determine the protein concentration of the membrane preparation using a suitable method (e.g., Bradford assay). h. Store membrane aliquots at -80°C until use.

-

Assay Setup (in a 96-well plate): a. Total Binding Wells: Add assay buffer, a fixed concentration of [3H]Spiperone (typically at or below its Kd value), and the membrane preparation. b. Non-specific Binding Wells: Add assay buffer, a fixed concentration of [3H]Spiperone, a high concentration of the non-specific binding control (e.g., 10 µM haloperidol), and the membrane preparation. c. Competitive Binding Wells: Add assay buffer, a fixed concentration of [3H]Spiperone, varying concentrations of PD 128907, and the membrane preparation.

-

Incubation: a. Incubate the plate at room temperature or 30°C for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: a. Terminate the binding reaction by rapidly filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. b. Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: a. Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the logarithm of the PD 128907 concentration. c. Determine the IC50 value (the concentration of PD 128907 that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[1]

Functional Assay: [3H]Thymidine Incorporation for Mitogenic Signaling

This assay measures the ability of an agonist like PD 128907 to stimulate cell proliferation, a functional consequence of D3 receptor activation in some cell systems.

Objective: To assess the mitogenic potential of PD 128907 by measuring its effect on [3H]thymidine incorporation in cells expressing D3 receptors.

Materials:

-

Cell Lines: CHO or other suitable cells transfected with the D3 receptor.

-

[3H]Thymidine.

-

Test Compound: PD 128907.

-

Cell Culture Medium.

-

Serum-free medium.

-

Trichloroacetic acid (TCA).

-

Sodium hydroxide (NaOH).

-

Scintillation fluid.

-

24- or 48-well cell culture plates.

-

Scintillation counter.

Procedure:

-

Cell Seeding: a. Seed the D3 receptor-expressing cells in multi-well plates and allow them to adhere and grow for 24 hours.

-

Serum Starvation: a. To synchronize the cells in the G0/G1 phase of the cell cycle, replace the growth medium with serum-free medium and incubate for 24-48 hours.

-

Agonist Stimulation: a. Treat the cells with varying concentrations of PD 128907 in serum-free medium. Include a vehicle control.

-

[3H]Thymidine Labeling: a. After a suitable pre-incubation period with the agonist (e.g., 16-24 hours), add [3H]thymidine to each well and incubate for an additional 4-6 hours. During this time, proliferating cells will incorporate the radiolabeled thymidine into their newly synthesized DNA.

-

Cell Lysis and DNA Precipitation: a. Aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS). b. Precipitate the DNA by adding ice-cold 10% TCA and incubating for 30 minutes at 4°C. c. Aspirate the TCA and wash the precipitate with ethanol. d. Solubilize the precipitate by adding a known volume of NaOH.

-

Quantification: a. Transfer the solubilized DNA to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: a. Plot the counts per minute (CPM) or disintegrations per minute (DPM) against the logarithm of the PD 128907 concentration. b. Determine the EC50 value (the concentration of PD 128907 that produces 50% of the maximal response) from the resulting dose-response curve.

Signaling Pathways and Experimental Workflows

Dopamine D3 Receptor Signaling Pathway

Activation of the dopamine D3 receptor by an agonist such as PD 128907 primarily initiates a signaling cascade through the Gi/o family of G-proteins. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][2] Other downstream effects, such as the modulation of ion channels and activation of mitogen-activated protein kinase (MAPK), have also been reported.[2]

Caption: Canonical signaling pathway of the Dopamine D3 receptor.

Experimental Workflow: Competitive Radioligand Binding Assay

The following diagram illustrates the logical flow of a competitive radioligand binding assay to determine the affinity of a test compound for a specific receptor.

Caption: Workflow for a competitive radioligand binding assay.

References

A Technical Guide to PD 128907: A Dopamine D3 Receptor Preferring Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 128907, with the chemical name (4aR,10bR)-3,4a,4,10b-Tetrahydro-4-propyl-2H,5H-[1]benzopyrano-[4,3-b]-1,4-oxazin-9-ol, is a potent and well-characterized dopamine receptor agonist.[2][3][4] It exhibits a notable preference for the dopamine D3 receptor subtype over the D2 and D4 subtypes, making it a valuable pharmacological tool for elucidating the physiological and pathological roles of the D3 receptor.[2][4][5] The D3 receptor, predominantly expressed in the limbic regions of the brain, is implicated in a range of neuropsychiatric disorders, including Parkinson's disease, schizophrenia, and substance abuse.[6][7] This guide provides an in-depth overview of the binding, functional, and in vivo pharmacological properties of PD 128907, complete with experimental methodologies and data presented for ease of comparison.

Pharmacological Profile: Binding and Functional Data

The selectivity of PD 128907 for the D3 receptor is a key aspect of its pharmacological profile. This preference has been quantified through various in vitro assays, including radioligand binding and functional assays.

Receptor Binding Affinities

Radioligand binding studies have been instrumental in determining the affinity of PD 128907 for dopamine receptor subtypes. These experiments typically involve the displacement of a radiolabeled ligand from the receptor by increasing concentrations of unlabeled PD 128907. The data consistently demonstrate a higher affinity for the D3 receptor compared to the D2 and D4 receptors.

One study utilizing [3H]spiperone as the radioligand in Chinese hamster ovary (CHO) cells expressing human dopamine receptors found that PD 128907 has a Ki of 1.43 nM for the high-affinity site of the D3 receptor and 20 nM for the high-affinity site of the D2L receptor.[2][4] Another study reported a Ki of approximately 1 nM for human D3 receptors and 1183 nM for human D2 receptors, indicating a roughly 1000-fold selectivity for the D3 receptor.[5] Yet another source states a Ki of 2.3 nM for the D3 receptor.[1][3] The affinity for the D4.2 receptor is considerably weaker, with a reported Ki of 169 nM.[2][4]

Table 1: PD 128907 Receptor Binding Affinities (Ki in nM)

| Receptor Subtype | Reported Ki (nM) | Cell Line/System | Radioligand | Reference |

| Human D3 (high affinity) | 1.43 | CHO K1 | [3H]spiperone | [2][4] |

| Human D2L (high affinity) | 20 | CHO K1 | [3H]spiperone | [2][4] |

| Human D3 | 1 | CHO-K1 | [3H]spiperone | [5] |

| Human D2 | 1183 | CHO-K1 | [3H]spiperone | [5] |

| D3 | 2.3 | Not Specified | Not Specified | [1][3] |

| D4.2 | 169 | CHO K1 | [3H]spiperone | [2][4] |

Functional Activity

Functional assays assess the ability of PD 128907 to elicit a cellular response upon binding to the receptor. As an agonist, PD 128907 stimulates receptor-mediated signaling. In CHO cells transfected with either D2L or D3 receptors, PD 128907 stimulated cell division, a measure of functional activity, with a 6.3-fold greater potency at the D3 receptor compared to the D2L receptor.[2][4] In vivo studies have shown that at low doses, the effects of PD 128907 are primarily mediated by the D3 receptor, such as a decrease in extracellular dopamine levels and inhibition of locomotion in a novel environment.[6][8] At higher doses, it is believed to engage both D2 and D3 receptors.[2][4]

Table 2: PD 128907 Functional Selectivity

| Assay Type | Receptor Subtype | Effect | Selectivity (D3 vs. D2L) | Reference |

| [3H]thymidine uptake | D3 | Stimulation of cell division | 6.3-fold greater potency at D3 | [2][4] |

| In vivo microdialysis | D3 | Decrease in extracellular dopamine | Effects observed at lower doses for D3 | [8] |

| Locomotor activity | D3 | Inhibition in a novel environment | Effects absent in D3 knockout mice | [6] |

Signaling Pathways

Dopamine D2-like receptors, including D2 and D3, are G-protein coupled receptors (GPCRs) that primarily couple to the Gαi/o family of G-proteins.[9] Upon activation by an agonist such as PD 128907, the receptor undergoes a conformational change, leading to the dissociation of the G-protein heterotrimer (Gαβγ) and the exchange of GDP for GTP on the Gα subunit. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). The βγ subunit can also modulate the activity of other effectors, such as ion channels.

Caption: D3 Receptor Gαi/o Signaling Pathway Activated by PD 128907.

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol outlines a general procedure for determining the binding affinity (Ki) of PD 128907 for dopamine receptors using a competitive binding assay.

1. Materials:

- Cell membranes prepared from cells expressing the dopamine receptor of interest (e.g., CHO-K1-D3).[5]

- Radioligand (e.g., [3H]spiperone).[5]

- Unlabeled PD 128907.

- Binding buffer (e.g., Tris-HCl buffer with physiological salts).

- Non-specific binding determinator (e.g., a high concentration of a non-selective antagonist like haloperidol).[10]

- 96-well filter plates (e.g., UniFilter GF/B).[10]

- Scintillation cocktail.

- Microplate scintillation counter.

2. Procedure:

- Prepare serial dilutions of unlabeled PD 128907 in binding buffer.

- In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of PD 128907.

- For total binding, omit the unlabeled ligand. For non-specific binding, add a saturating concentration of the non-specific binding determinator.[10]

- Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.

- Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.[10]

- Dry the filter plate and add scintillation cocktail to each well.[10]

- Quantify the bound radioactivity using a microplate scintillation counter.

3. Data Analysis:

- Calculate specific binding by subtracting non-specific binding from total binding.

- Plot the percentage of specific binding against the logarithm of the PD 128907 concentration.

- Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of PD 128907 that inhibits 50% of specific radioligand binding).

- Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

prep [label="Prepare Reagents:\n- Cell Membranes\n- Radioligand ([3H]spiperone)\n- Serial dilutions of PD 128907\n- Binding Buffer"];

incubation [label="Incubate:\n- Membranes\n- Radioligand\n- PD 128907 (or buffer/competitor)"];

filtration [label="Rapid Filtration & Washing\n(Separates bound from free radioligand)"];

counting [label="Scintillation Counting\n(Quantifies bound radioactivity)"];

analysis [label="Data Analysis:\n- Calculate Specific Binding\n- Determine IC50\n- Calculate Ki (Cheng-Prusoff)"];

prep -> incubation;

incubation -> filtration;

filtration -> counting;

counting -> analysis;

}

Caption: Workflow for a Competitive Radioligand Binding Assay.

GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor stimulation by an agonist.

1. Materials:

- Cell membranes expressing the dopamine receptor of interest.

- PD 128907.

- [35S]GTPγS (a non-hydrolyzable GTP analog).[11]

- GDP.

- Assay buffer (containing MgCl2 and NaCl).[12]

- Scintillation Proximity Assay (SPA) beads (e.g., wheat germ agglutinin-coated) or filter plates.[13]

2. Procedure:

- Pre-incubate cell membranes with varying concentrations of PD 128907 in the assay buffer containing GDP.

- Initiate the reaction by adding [35S]GTPγS.

- Incubate for a set time at a controlled temperature to allow for [35S]GTPγS binding to activated G-proteins.

- If using the filtration method, terminate the reaction by rapid filtration and wash the filters.[11]

- If using the SPA method, add SPA beads and allow them to settle. The beads will capture the membranes, and only bead-proximal radioactivity will be detected, eliminating the need for a wash step.[13]

- Measure the incorporated radioactivity using a scintillation counter.

3. Data Analysis:

- Plot the amount of [35S]GTPγS binding against the logarithm of the PD 128907 concentration.

- Analyze the data using non-linear regression to determine the EC50 (potency) and Emax (efficacy) values.

In Vivo Microdialysis

This technique is used to measure the concentration of neurotransmitters, such as dopamine, in the extracellular fluid of specific brain regions in freely moving animals.[14][15]

1. Materials:

- Microdialysis probes.

- Surgical equipment for probe implantation.

- A perfusion pump.

- Artificial cerebrospinal fluid (aCSF).

- A fraction collector.

- An analytical system for quantifying dopamine (e.g., HPLC with electrochemical detection).[16]

2. Procedure:

- Surgically implant a microdialysis probe into the brain region of interest (e.g., nucleus accumbens or striatum).[17]

- Allow the animal to recover from surgery.

- On the day of the experiment, connect the probe to the perfusion pump and continuously perfuse it with aCSF at a slow, constant flow rate (e.g., 0.1-5 µL/min).[14]

- Collect dialysate samples at regular intervals using a fraction collector.

- After a stable baseline of dopamine levels is established, administer PD 128907 (systemically or via reverse dialysis through the probe).

- Continue collecting dialysate samples to measure the effect of the drug on dopamine levels.

- Analyze the dopamine concentration in the dialysate samples using HPLC-ED.

3. Data Analysis:

- Express the dopamine concentrations in each post-drug sample as a percentage of the average baseline concentration.

- Plot the percentage change in dopamine concentration over time.

- Compare the effects of different doses of PD 128907 to determine its in vivo potency.

surgery [label="Surgical Implantation\nof Microdialysis Probe"];

recovery [label="Animal Recovery"];

perfusion [label="Probe Perfusion with aCSF\n& Baseline Sample Collection"];

drug_admin [label="Administration of PD 128907"];

post_drug_collection [label="Post-Drug Sample Collection"];

analysis [label="Dopamine Quantification\n(e.g., HPLC-ED)"];

data_eval [label="Data Evaluation\n(% Baseline vs. Time)"];

surgery -> recovery;

recovery -> perfusion;

perfusion -> drug_admin;

drug_admin -> post_drug_collection;

post_drug_collection -> analysis;

analysis -> data_eval;

}

Caption: Workflow for an In Vivo Microdialysis Experiment.

Receptor Selectivity Profile

The pharmacological utility of PD 128907 stems from its selectivity for the D3 receptor. While it is not exclusively specific, its preference allows for the investigation of D3 receptor function, particularly at lower doses. The degree of selectivity can vary depending on the assay used.

Caption: Affinity Profile of PD 128907 for D2-like Receptors.

Conclusion

PD 128907 is a potent D3-preferring dopamine receptor agonist that has been extensively characterized. Its selectivity, while not absolute, provides a valuable window for probing the function of the D3 receptor both in vitro and in vivo. The data and methodologies presented in this guide offer a comprehensive resource for researchers utilizing PD 128907 to advance our understanding of dopamine signaling in health and disease. It is important to note that while low doses of PD 128907 can produce D3-selective effects, higher doses are likely to involve the D2 receptor, a consideration that is critical for the interpretation of experimental results.[2][4]

References

- 1. rndsystems.com [rndsystems.com]

- 2. Neurochemical and functional characterization of the preferentially selective dopamine D3 agonist PD 128907 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (+)-PD 128907 hydrochloride | D3 Receptors | Tocris Bioscience [tocris.com]

- 4. research.rug.nl [research.rug.nl]

- 5. Characterization of binding of [3H]PD 128907, a selective dopamine D3 receptor agonist ligand, to CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 7-OH-DPAT and PD 128907 selectively activate the D3 dopamine receptor in a novel environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neuronal Dopamine D3 Receptors: Translational Implications for Preclinical Research and CNS Disorders | MDPI [mdpi.com]

- 8. Selective D3 receptor agonist effects of (+)-PD 128907 on dialysate dopamine at low doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 10. mdpi.com [mdpi.com]

- 11. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 12. resources.revvity.com [resources.revvity.com]

- 13. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vivo microdialysis in Parkinson's research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Lack of functional D2 receptors prevents the effects of the D3-preferring agonist (+)-PD 128907 on dialysate dopamine levels - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of PD 128907

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD 128907 is a potent and selective agonist for the dopamine D3 receptor, a G protein-coupled receptor implicated in a variety of neurological and psychiatric disorders. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of PD 128907. Detailed experimental protocols for key assays used to characterize this compound are provided, along with a summary of its binding affinities and functional potencies. Furthermore, the canonical signaling pathway of the dopamine D3 receptor activated by PD 128907 and a typical experimental workflow are illustrated. This guide is intended to serve as a valuable technical resource for researchers and professionals in the fields of pharmacology and drug development.

Chemical Structure and Physicochemical Properties

PD 128907, with the chemical name (4aR,10bR)-3,4a,4,10b-Tetrahydro-4-propyl-2H,5H-[1]benzopyrano-[4,3-b]-1,4-oxazin-9-ol hydrochloride, is a synthetic compound belonging to the benzopyranoxazine class.[1][2] Its chemical structure is characterized by a rigid tetracyclic framework, which contributes to its high affinity and selectivity for the dopamine D3 receptor.

Table 1: Chemical and Physicochemical Properties of PD 128907

| Property | Value | Reference |

| IUPAC Name | (4aR,10bR)-3,4a,4,10b-Tetrahydro-4-propyl-2H,5H-[1]benzopyrano-[4,3-b]-1,4-oxazin-9-ol hydrochloride | [1][2] |

| Molecular Formula | C₁₄H₁₉NO₃·HCl | [1] |

| Molecular Weight | 285.77 g/mol | [1] |

| CAS Number | 300576-59-4 | [1] |

| SMILES | CCCN1C[C@H]2OC3=CC=C(O)C=C3[C@H]2OCC1.Cl | [1] |

| Solubility | Soluble in water to 10 mM | [2] |

| Storage | Store at +4°C | [1] |

Pharmacological Properties

Mechanism of Action

PD 128907 is a high-affinity agonist at the dopamine D3 receptor.[3] The D3 receptor is a member of the D2-like family of dopamine receptors, which are G protein-coupled receptors (GPCRs) that couple to the Gi/o signaling pathway. Upon binding of an agonist like PD 128907, the D3 receptor undergoes a conformational change, leading to the activation of the associated Gi/o protein. This activation, in turn, inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). This primary signaling cascade can influence various downstream cellular processes.

Binding Affinity and Selectivity

PD 128907 exhibits high affinity for the dopamine D3 receptor, with reported Ki values in the low nanomolar range. It displays significant selectivity for the D3 receptor over other dopamine receptor subtypes, particularly the D2 and D4 receptors.

Table 2: Binding Affinities (Ki) of PD 128907 at Dopamine Receptors

| Receptor Subtype | Species | Ki (nM) | Radioligand | Reference |

| D3 | Human | 2.3 | Not Specified | [3] |

| D3 | Human | 1 | [³H]Spiperone | |

| D2 | Human | 1183 | [³H]Spiperone | |

| D4 | Human | 7000 | [³H]Spiperone |

Functional Activity

As a full agonist, PD 128907 not only binds to the D3 receptor but also elicits a maximal functional response. In cellular assays, it has been shown to stimulate mitogenesis (cell division) in cells expressing D3 receptors. In vivo, administration of PD 128907 leads to a reduction in dopamine synthesis and release, consistent with its agonistic activity at presynaptic D3 autoreceptors.

Table 3: Functional Potencies (EC₅₀/IC₅₀) of PD 128907

| Assay | Cell Line/System | Potency (nM) | Effect | Reference |

| Inhibition of Cell Firing | Ventral Tegmental Area | EC₅₀ = 33 | Inhibition | |

| Inhibition of Cell Firing | Substantia Nigra Pars Compacta | EC₅₀ = 38 | Inhibition | |

| Inhibition of Dopamine Release | Caudate Putamen | EC₅₀ = 66 | Inhibition |

Signaling Pathway

The primary signaling pathway activated by PD 128907 through the dopamine D3 receptor is the inhibition of the adenylyl cyclase pathway.

References

The Discovery and Developmental History of PD 128907: A Technical Guide

Foreword: This document provides an in-depth technical overview of the discovery, history, and pharmacological characterization of PD 128907, a pivotal research tool in the study of dopamine receptor pharmacology. Tailored for researchers, scientists, and drug development professionals, this guide consolidates key quantitative data, details essential experimental protocols, and illustrates significant pathways and workflows to facilitate a comprehensive understanding of this selective dopamine D3 receptor agonist.

Introduction and Historical Context

PD 128907, chemically known as (+)-trans-3,4,4a,10b-tetrahydro-4-propyl-2H,5H-[1]benzopyrano[4,3-b]-1,4-oxazin-9-ol, is a potent and selective agonist for the dopamine D2 and D3 receptors.[2] Its journey began in the laboratories of Parke-Davis Pharmaceutical Research, a subsidiary of Warner-Lambert and now part of Pfizer. The development of PD 128907 emerged from a broader research initiative aimed at understanding the structure-activity relationships of dopamine receptor ligands.

The scientific landscape prior to the 1990s largely recognized two main subtypes of dopamine receptors, D1 and D2. However, the advent of molecular biology techniques was beginning to unveil a greater diversity within the dopamine receptor family. It was in this context of expanding knowledge that the synthesis and initial pharmacological characterization of PD 128907 were first reported in a 1990 publication in the Journal of Medicinal Chemistry by DeWald et al. This seminal paper laid the groundwork for its use as a critical tool to explore the functions of what would be identified as the D3 receptor.

Initially, PD 128907 was noted for its high affinity and selectivity for what were then understood as dopamine autoreceptors. Subsequent research, particularly with the cloning and characterization of the D3 receptor, revealed that PD 128907 possesses a preferential affinity for this newer subtype over the D2 receptor, solidifying its role in differentiating the physiological and pathological functions of these closely related receptors.

Quantitative Pharmacological Data

The pharmacological profile of PD 128907 has been extensively characterized through a variety of in vitro and in vivo studies. The following tables summarize the key quantitative data from these experiments.

Table 1: Receptor Binding Affinities (Ki)

| Receptor Subtype | Radioligand | Cell Line | Ki (nM) | Reference |

| Human D3 | [3H]Spiperone | CHO-K1 | 1 | [3][4] |

| Human D2 | [3H]Spiperone | CHO-K1 | 1183 | [3][4] |

| Human D4 | [3H]Spiperone | CHO-K1 | 7000 | [3][4] |

| Rat D3 | [3H]PD 128907 | CHO-K1 | 0.99 (Kd) | [3] |

| Rat D2L (High Affinity) | [3H]Spiperone | CHO K1 | 20 | [5] |

| Rat D2L (Low Affinity) | [3H]Spiperone | CHO K1 | 6964 | [5] |

| Rat D3 (High Affinity) | [3H]Spiperone | CHO K1 | 1.43 | [5] |

| Rat D3 (Low Affinity) | [3H]Spiperone | CHO K1 | 413 | [5] |

| Rat D4.2 | [3H]Spiperone | CHO K1 | 169 | [5] |

Table 2: Functional Potency (EC50 / IC50)

| Assay | Brain Region/Cell Line | Effect | Value (nM) | Reference |

| Inhibition of Cell Firing | Ventral Tegmental Area | EC50 | 33 | [1] |

| Inhibition of Cell Firing | Substantia Nigra Pars Compacta | EC50 | 38 | [1] |

| Inhibition of Dopamine Release | Caudate Putamen | EC50 | 66 | [1] |

| Dopamine D3 Receptor Agonism | Not Specified | EC50 | 0.64 | [4][6] |

| Dopamine Release (Wild Type Mice) | Intrastriatal Infusion | IC25 | 61 | [7] |

| Dopamine Release (Knockout Mice) | Intrastriatal Infusion | IC25 | 1327 | [7] |

Key Experimental Protocols

The characterization of PD 128907 relied on several key experimental methodologies. Detailed below are the protocols for these foundational assays.

Radioligand Binding Assay

This assay is fundamental to determining the affinity of a ligand for its receptor.

Objective: To determine the binding affinity (Ki) of PD 128907 for dopamine D2 and D3 receptors.

Materials:

-

Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing either human D2 or D3 dopamine receptors.

-

Radioligand: [3H]Spiperone, a potent dopamine D2/D3 receptor antagonist.

-

Test Compound: PD 128907 in a range of concentrations.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize transfected CHO cells in cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. Finally, resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

50 µL of assay buffer (for total binding) or a high concentration of a non-radiolabeled antagonist like haloperidol (for non-specific binding).

-

50 µL of various concentrations of PD 128907.

-

50 µL of [3H]Spiperone at a fixed concentration (typically near its Kd).

-

100 µL of the cell membrane preparation.

-

-

Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of PD 128907 that inhibits 50% of the specific binding of [3H]Spiperone) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis

This technique allows for the measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in freely moving animals.

Objective: To measure the effect of PD 128907 on dopamine release in the rat striatum.

Materials:

-

Subjects: Adult male Sprague-Dawley rats.

-

Surgical Equipment: Stereotaxic frame, anesthetic (e.g., isoflurane), microdialysis guide cannula, and probes.

-

Perfusion Solution: Artificial cerebrospinal fluid (aCSF) containing 147 mM NaCl, 3.0 mM KCl, 1.2 mM CaCl2, and 1.2 mM MgCl2, pH 7.4.

-

PD 128907 solution for systemic or local administration.

-

Microinfusion pump.

-

Fraction collector.

-

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) system.

Procedure:

-

Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the striatum. Allow the animal to recover for several days.

-

Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula into the striatum of the awake, freely moving rat.

-

Perfusion and Equilibration: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump. Allow the system to equilibrate for at least 1-2 hours.

-

Baseline Collection: Collect several baseline dialysate samples (e.g., every 20 minutes) into vials containing an antioxidant to prevent dopamine degradation.

-

Drug Administration: Administer PD 128907 either systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe.

-

Sample Collection: Continue to collect dialysate samples at regular intervals for a predetermined period after drug administration.

-

Dopamine Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.

-

Data Analysis: Express the dopamine levels in the post-drug samples as a percentage of the baseline levels to determine the effect of PD 128907 on dopamine release.

[3H]Thymidine Uptake Assay for Cell Proliferation

This assay is used to assess the functional agonist activity of a compound at G-protein coupled receptors that are linked to mitogenic pathways.

Objective: To determine the potency of PD 128907 in stimulating cell division in CHO cells expressing D2 or D3 receptors.

Materials:

-

Cells: CHO cells stably transfected with either D2 or D3 dopamine receptors.

-

Cell Culture Medium: Appropriate medium for CHO cells (e.g., F-12K Medium) supplemented with fetal bovine serum and antibiotics.

-

[3H]Thymidine.

-

PD 128907 in a range of concentrations.

-

Cell harvester and glass fiber filters.

-

Scintillation counter.

Procedure:

-

Cell Seeding: Seed the transfected CHO cells into 96-well plates and allow them to adhere and grow for 24 hours.

-

Serum Starvation: To synchronize the cells in the G0/G1 phase of the cell cycle, replace the growth medium with a serum-free medium and incubate for 24 hours.

-

Drug Treatment: Add varying concentrations of PD 128907 to the wells and incubate for a period that allows for entry into the S phase (e.g., 16-24 hours).

-

Radiolabeling: Add [3H]thymidine to each well and incubate for an additional 4-6 hours. During this time, proliferating cells will incorporate the radiolabeled thymidine into their newly synthesized DNA.

-

Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.

-

Counting: Measure the amount of incorporated [3H]thymidine using a scintillation counter.

-

Data Analysis: Plot the counts per minute (CPM) against the concentration of PD 128907 and fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of PD 128907 that produces 50% of the maximal stimulation of cell proliferation.

Visualizations of Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Signaling pathway of PD 128907 at the D3 receptor.

Caption: Workflow for a radioligand binding assay.

Caption: Logical relationship for determining D3 selectivity.

Conclusion

PD 128907 stands as a landmark compound in the field of dopamine research. Its discovery and subsequent characterization provided the scientific community with a highly selective tool to dissect the distinct roles of the D3 dopamine receptor from the closely related D2 subtype. The quantitative data and experimental protocols outlined in this guide underscore the rigorous scientific process that established its pharmacological profile. The continued use of PD 128907 in preclinical research is a testament to its enduring value in unraveling the complexities of dopaminergic neurotransmission and its implications for various neuropsychiatric disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 3,4,4a,10b-tetrahydro-4-propyl-2H,5H-(1)benzopyrano(4,3-b)-1,4-oxazin-9-ol, (+)- | C14H19NO3 | CID 5117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and Antiinflammatory Activity of 7-Methanesulfonylamino-6-phenoxychromones. Antiarthritic Effect of the 3-Formylamino Compound (T-614) in Chronic Inflammatory Cisease Models [jstage.jst.go.jp]

- 6. um.edu.mt [um.edu.mt]

- 7. Dopamine release and metabolism in the rat striatum: an analysis by 'in vivo' brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the In Vivo Selectivity of PD 128907: A Technical Guide

Introduction: PD 128907 is a potent and well-characterized dopamine receptor agonist, recognized for its preferential affinity for the dopamine D3 receptor subtype. This selectivity has positioned it as a critical pharmacological tool for elucidating the physiological roles of the D3 receptor and as a lead compound in the development of therapeutics for conditions where D3 receptor dysfunction is implicated, such as substance abuse and Parkinson's disease.[1][2] Understanding its selectivity in vivo—within a complex biological system—is paramount for accurately interpreting experimental results and predicting clinical efficacy and potential side effects. This guide provides an in-depth examination of the in vivo selectivity of PD 128907, presenting quantitative data, detailed experimental methodologies, and visual representations of key processes.

Core Concepts: Dopamine D3 Receptor Signaling

The dopamine D3 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs).[3] Its activation by an agonist like PD 128907 primarily initiates a canonical signaling cascade through coupling to Gi/Go proteins.[3] This coupling leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic AMP (cAMP).[3][4][5] Beyond this primary pathway, D3 receptor activation can also modulate ion channels and activate various kinases, including mitogen-activated protein kinase (MAPK), and influence gene expression.[4][5] Evidence also suggests that D3 receptors can form heteromers with other dopamine receptors, such as D1 and D2, leading to cooperative or altered downstream signaling.[1][6]

References

- 1. Abnormalities of Dopamine D3 Receptor Signaling in the Diseased Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Altered behavioral response to dopamine D3 receptor agonists 7-OH-DPAT and PD 128907 following repetitive amphetamine administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]

- 4. Two intracellular signaling pathways for the dopamine D3 receptor: opposite and synergistic interactions with cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Foundational Research on PD 128907 and D3 Receptor Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on PD 128907 and its interaction with the dopamine D3 receptor (D3R). It is designed to be a comprehensive resource for professionals in the fields of neuroscience, pharmacology, and drug development, offering detailed information on the pharmacological properties of PD 128907, the functional characteristics of the D3 receptor, and the experimental methodologies used to elucidate these properties.

Introduction to PD 128907 and the D3 Receptor

The dopamine D3 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly expressed in the limbic regions of the brain, suggesting its involvement in cognition, emotion, and reward. Its distinct anatomical distribution and high affinity for dopamine have made it a significant target for the development of therapeutics for various neuropsychiatric disorders.

PD 128907, or (+)-trans-3,4,4a,10b-tetrahydro-4-propyl-2H,5H-[1]benzopyrano[4,3-b]-1,4-oxazin-9-ol, is a potent and selective D3 receptor agonist. Its high affinity and selectivity for the D3 receptor over other dopamine receptor subtypes have established it as a critical pharmacological tool for investigating the physiological and pathological roles of the D3 receptor.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from foundational studies on PD 128907, providing a comparative overview of its binding affinity and functional potency at dopamine receptors.

Table 1: Binding Affinity of PD 128907 for Dopamine Receptors

| Receptor Subtype | Radioligand | Preparation | Ki (nM) | Reference |

| Human D3 | [3H]Spiperone | CHO-K1 cells | 1.0 | [2] |

| Human D2 | [3H]Spiperone | CHO-K1 cells | 1183 | [2] |

| Human D4 | [3H]Spiperone | CHO-K1 cells | 7000 | [2] |

| Rat D3 | [3H]PD 128907 | Ventral striatal membranes | 0.3 (Kd) | [3] |

| Human D3 | - | - | 2.3 | [1][4] |

Table 2: Functional Activity of PD 128907

| Assay Type | Functional Readout | Cell Line/System | EC50/IC50/IC25 (nM) | Reference |

| Cell Firing Inhibition | - | Ventral Tegmental Area | 33 (EC50) | [5] |

| Cell Firing Inhibition | - | Substantia Nigra Pars Compacta | 38 (EC50) | [5] |

| Dopamine Release Inhibition | - | Caudate Putamen | 66 (EC50) | [5] |

| Dopamine Release Inhibition | Dialysate Dopamine | Wild Type Mice (in vivo) | 61 (IC25) | [6] |

D3 Receptor Signaling Pathways

The dopamine D3 receptor primarily couples to the Gi/o family of G proteins.[7] Upon activation by an agonist such as PD 128907, the Gαi/o subunit dissociates from the Gβγ dimer and inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[2][4]

Beyond the canonical Gi/o-cAMP pathway, D3 receptor activation has been shown to modulate other downstream effectors. These include the activation of mitogen-activated protein kinase (MAPK) pathways and the modulation of ion channel activity, specifically the inhibition of P/Q-type calcium channels and the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[1][4][5][6]

Experimental Protocols

Detailed methodologies for key experiments cited in the foundational research of PD 128907 and the D3 receptor are provided below.

Radioligand Binding Assay

This protocol is a standard method to determine the binding affinity (Ki) of a test compound (e.g., PD 128907) for a receptor of interest.

1. Membrane Preparation:

-

Culture cells expressing the human dopamine D3 receptor (e.g., CHO-K1 cells) to confluency.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.

2. Competition Binding Assay:

-

In a 96-well plate, add a fixed concentration of a radiolabeled ligand that binds to the D3 receptor (e.g., [3H]spiperone).

-

Add increasing concentrations of the unlabeled test compound (PD 128907).

-

Add the prepared cell membranes to initiate the binding reaction.

-

Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 120 minutes).[8]

-

To determine non-specific binding, a parallel set of wells should contain a high concentration of a known D3 receptor antagonist.

3. Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

4. Quantification and Data Analysis:

-

Place the filter mats in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of a compound to modulate the intracellular levels of cAMP, providing a functional readout of Gi/o-coupled receptor activation.

1. Cell Culture and Plating:

-

Culture cells stably expressing the human dopamine D3 receptor (e.g., CHO-K1 or HEK293 cells) in appropriate media.

-

Plate the cells in a 96-well or 384-well plate at a predetermined density and allow them to adhere overnight.

2. Assay Procedure:

-

Remove the culture medium and replace it with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Pre-incubate the cells for a short period.

-

Add increasing concentrations of the test compound (PD 128907).

-

To stimulate adenylyl cyclase and establish a maximal cAMP level for inhibition, add a fixed concentration of forskolin.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

3. Cell Lysis and cAMP Detection:

-

Lyse the cells to release the intracellular cAMP.

-

Detect the amount of cAMP in each well using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or ELISA. These kits typically involve a competitive immunoassay where cellular cAMP competes with a labeled cAMP for binding to a specific antibody.

4. Data Analysis:

-

Measure the signal from each well using a plate reader.

-

The signal will be inversely proportional to the amount of cAMP produced.

-

Plot the signal against the log concentration of the test compound.

-

Determine the EC50 or IC50 value, representing the concentration of the compound that produces 50% of its maximal effect.

References

- 1. Activation of human D3 dopamine receptor inhibits P/Q-type calcium channels and secretory activity in AtT-20 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Binding of [3H]PD 128907, a putatively selective ligand for the D3 dopamine receptor, in rat brain: a receptor binding and quantitative autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Human dopamine D3 and D2L receptors couple to inward rectifier potassium channels in mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activation of Human D3 Dopamine Receptor Inhibits P/Q-Type Calcium Channels and Secretory Activity in AtT-20 Cells | Journal of Neuroscience [jneurosci.org]

- 7. Unveiling the Differences in Signaling and Regulatory Mechanisms between Dopamine D2 and D3 Receptors and Their Impact on Behavioral Sensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for In Vivo Administration of PD 128907 in Mice

Audience: Researchers, scientists, and drug development professionals.

Introduction

PD 128907 is a selective dopamine D3 receptor agonist, with approximately 1000-fold selectivity for the human D3 receptor over the D2 receptor.[1] It is a valuable tool for investigating the in vivo functions of the D3 receptor in various physiological and pathological processes. These application notes provide detailed protocols for the in vivo administration of PD 128907 to mice, based on established experimental findings.

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo studies using PD 128907 in mice.

Table 1: Effective Doses of PD 128907 in Mice for Various In Vivo Models

| Experimental Model | Mouse Strain | Administration Route | Effective Dose (mg/kg) | Observed Effect | Reference |

| Dopamine Microdialysis | Wild Type | i.p. | 0.05 | IC25 for decreasing extracellular dopamine | [2] |

| Dopamine Microdialysis | D3 Knockout | i.p. | 0.44 | IC25 for decreasing extracellular dopamine | [2] |

| Cocaine-Induced Seizures | Not Specified | Not Specified | Not Specified | Protection against acute and kindled seizures | [3] |

| D1-Agonist Induced Hyperactivity | Not Specified | Not Specified | Low Doses | Suppression of hyperactivity | [4][5] |

| D1-Agonist Induced Hyperactivity | Not Specified | Not Specified | High Doses | Potentiation of hyperactivity | [4][5] |

| Penile Erection and Yawning | Not Specified | Not Specified | 0.1 | Peak induction of penile erection and yawning | [6] |

Table 2: Pharmacological Selectivity of PD 128907

| Receptor | Ki (nM) | Selectivity vs. D3 | Reference |

| Human Dopamine D3 | 1 | - | [1] |

| Human Dopamine D2 | 1183 | ~1000-fold | [1] |

| Human Dopamine D4 | 7000 | >10000-fold | [1] |

Experimental Protocols

Protocol 1: General In Vivo Administration of PD 128907 for Behavioral Studies in Mice

This protocol outlines a general procedure for the systemic administration of PD 128907 to mice for the purpose of behavioral assessment.

1. Animal Models

-

Species: Mouse (Mus musculus).

-

Strain: C57BL/6J and Sprague-Dawley are commonly used, though the choice of strain should be appropriate for the specific research question.[7] D3 receptor knockout mice can be used as a negative control to confirm D3 receptor-mediated effects.[2][3]

-

Sex: Adult male mice are frequently used.[7]

-

Weight: 30-40g.[8]

-

Housing: Animals should be housed individually or in small groups in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Ad libitum access to standard chow and water should be provided.[7]

-

Acclimatization: Allow animals to acclimate to the housing facility for at least one week prior to the start of the experiment. They should also be habituated to the testing room for at least 30 minutes before any behavioral testing.[6]

2. Materials

-

PD 128907 hydrochloride

-

Vehicle (e.g., sterile saline, 0.9% NaCl)

-

Syringes (1 ml) and needles (e.g., 27-gauge)

-

Animal scale

-

Vortex mixer

-

Behavioral testing apparatus (e.g., open field arena, elevated plus maze)

3. Drug Preparation

-

Calculate the required amount of PD 128907 based on the desired dose and the number and weight of the mice.

-

Dissolve the PD 128907 hydrochloride in the appropriate volume of sterile saline to achieve the final desired concentration.

-

Vortex the solution until the compound is completely dissolved.

-

Prepare fresh solutions on the day of the experiment.

4. Administration

-

Weigh each mouse immediately before injection to ensure accurate dosing.

-

The most common route of administration for systemic effects is intraperitoneal (i.p.) injection.[2] Subcutaneous (s.c.) injection is also a viable option.[7]

-

Gently restrain the mouse. For i.p. injection, expose the lower abdominal area.

-

Insert the needle at a shallow angle into the peritoneal cavity, being careful to avoid internal organs.

-

Inject the calculated volume of the PD 128907 solution.

-

For control animals, administer an equivalent volume of the vehicle.

-

The timing of administration relative to behavioral testing is critical. For example, in some studies, the drug is administered 24, 5, and 0.5 hours before testing.[7]

5. Behavioral Assessment

-

Following drug administration, place the mouse in the behavioral apparatus at the predetermined time point.

-

Record the behavioral parameters relevant to the study (e.g., locomotor activity, anxiety-like behavior, etc.).

-

Ensure that the experimenter is blind to the treatment conditions to minimize bias.

Protocol 2: Microdialysis for Measuring Extracellular Dopamine Levels

This protocol is for advanced users and requires specialized surgical and analytical techniques to measure the effect of PD 128907 on neurotransmitter levels in specific brain regions.

1. Animal and Surgical Preparation

-

Follow the animal model guidelines as described in Protocol 1.

-

Anesthetize the mouse with an appropriate anesthetic (e.g., isoflurane).

-

Secure the mouse in a stereotaxic frame.

-

Implant a microdialysis guide cannula targeting the brain region of interest (e.g., ventral striatum).[2]

-

Allow the animals to recover from surgery for several days.

2. Microdialysis Procedure

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Collect baseline dialysate samples to establish basal dopamine levels.

-

Administer PD 128907 systemically (e.g., i.p.) or directly into the brain region of interest via the dialysis probe (intra-striatal infusion).[2]

-

Continue to collect dialysate samples at regular intervals post-administration.

3. Sample Analysis

-

Analyze the dopamine content in the dialysate samples using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Calculate the change in extracellular dopamine concentration from baseline following PD 128907 administration.

Visualizations

Signaling Pathway

Caption: Putative signaling pathway of PD 128907 in mice.

Experimental Workflow

Caption: General experimental workflow for in vivo studies with PD 128907 in mice.

References

- 1. Characterization of binding of [3H]PD 128907, a selective dopamine D3 receptor agonist ligand, to CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective D3 receptor agonist effects of (+)-PD 128907 on dialysate dopamine at low doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The dopamine D3/D2 agonist (+)-PD-128,907 [(R-(+)-trans-3,4a,10b-tetrahydro-4-propyl-2H,5H-[1]benzopyrano[4,3-b]-1,4-oxazin-9-ol)] protects against acute and cocaine-kindled seizures in mice: further evidence for the involvement of D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biphasic effects of D3-receptor agonists, 7-OH-DPAT and PD128907, on the D1-receptor agonist-induced hyperactivity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Antinociceptive effect in mice of intraperitoneal N-methyl-D-aspartate receptor antagonists in the formalin test - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Utilizing PD 128907 in Fast-Scan Cyclic Voltammetry Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fast-scan cyclic voltammetry (FSCV) is a powerful electrochemical technique that enables the real-time measurement of neurotransmitter dynamics, such as dopamine, with high temporal and spatial resolution.[1][2][3][4][5] This application note provides a detailed protocol for the use of PD 128907, a potent and selective dopamine D3 receptor agonist, in FSCV assays to investigate its modulatory effects on dopamine release and uptake.[6][7]

PD 128907 is a valuable pharmacological tool for studying the role of D3 receptors in various neurological processes and for the development of novel therapeutics targeting the dopaminergic system.[6][8][9] D3 receptors are presynaptic autoreceptors that regulate the synthesis and release of dopamine.[9][10] This protocol will detail the in vitro application of PD 128907 in mouse brain slices, a common experimental paradigm for characterizing the function of dopamine autoreceptors.[10]

Signaling Pathway of PD 128907

Caption: Signaling pathway of PD 128907 at the presynaptic terminal.

Experimental Protocol: FSCV Assay with PD 128907 in Mouse Brain Slices

This protocol is adapted from established methodologies for characterizing D2 and D3 autoreceptor function using FSCV.[10][11]

1. Preparation of Brain Slices

-

Anesthetize an 8-12 week old mouse with CO2 and rapidly remove the brain.[10]

-

Cool the brain in pre-oxygenated (95% O2/5% CO2) high-sucrose artificial cerebrospinal fluid (aCSF) for 10 minutes. The high-sucrose aCSF should consist of 180 mM sucrose, 30 mM NaCl, and 4.5 mM of a component that was not specified in the search results.[10]

-

Prepare 300 µm thick coronal slices of the striatum using a vibratome.[11]

-

Transfer the slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour before use.

2. FSCV Recording Setup

-

Place a brain slice in the recording chamber and perfuse with oxygenated aCSF at 31-33°C at a flow rate of >1.8 ml/min.[11]

-

Use a carbon-fiber microelectrode (~7 µm in diameter) as the working electrode and a Ag/AgCl electrode as the reference electrode.[10][12]

-

Position the carbon-fiber microelectrode in the desired striatal region (e.g., caudate putamen, nucleus accumbens core, or nucleus accumbens shell).[10]

-

Place a bipolar stimulating electrode in proximity to the recording electrode to evoke dopamine release.[1]

3. FSCV Waveform and Data Acquisition

-

Apply a triangular waveform from a holding potential of -0.4 V to a switching potential of +1.3 V and back at a scan rate of 400 V/s. The repetition frequency should be 10 Hz.[4][5][12]

-

Use a potentiostat and data acquisition software (e.g., HDCV) to record the cyclic voltammograms.[12]

-

Evoke dopamine release by applying a single electrical pulse (e.g., 200 µs, 0.6 mA).[11]

-

Establish a stable baseline of dopamine release for at least 10-20 minutes before applying any drugs.

4. Application of PD 128907

-

Prepare stock solutions of (+)-PD 128907 hydrochloride in deionized water. Further dilutions to the desired concentrations should be made in aCSF.

-

Apply increasing concentrations of PD 128907 (e.g., 0.001, 0.01, 0.03, 0.1, 0.3, 1, 3, and 10 µM) to the perfusion buffer.[10]

-

Record the effect of each concentration on electrically stimulated dopamine release. Allow sufficient time for the drug effect to stabilize at each concentration.

-

Construct a concentration-response curve to determine the EC50 value of PD 128907.

5. Data Analysis

-

Perform background subtraction on the recorded cyclic voltammograms to isolate the faradaic current associated with dopamine oxidation and reduction.[9][10]

-

Use analytical techniques such as principal component regression to quantify the concentration of dopamine.[13]

-

Measure the peak oxidation current to determine the maximal evoked dopamine release.

-

Analyze changes in the decay kinetics of the dopamine signal to assess effects on dopamine uptake.

-

Plot the percentage inhibition of dopamine release against the log concentration of PD 128907 to calculate the EC50.

Experimental Workflow

Caption: Experimental workflow for an FSCV assay with PD 128907.

Quantitative Data Summary

The following table summarizes the quantitative data for the effect of PD 128907 on electrically stimulated dopamine release in different striatal regions.

| Brain Region | EC50 (nM) | Efficacy (% Inhibition) | Reference |

| Caudate Putamen (CPu) | 12.6 ± 2.5 | 43% | [10] |

| Nucleus Accumbens (NAc) Core | 6.3 ± 1.6 | - | [10] |

| Nucleus Accumbens (NAc) Shell | 2.5 ± 0.6 | - | [10] |

EC50 values represent the concentration of PD 128907 that produces 50% of its maximal inhibitory effect on dopamine release. Efficacy is the maximum percentage decrease in dopamine release observed at high concentrations of the agonist.

Discussion

The data indicates that PD 128907 is a potent inhibitor of dopamine release, with a rank order of potency in the different striatal regions being NAc shell > NAc core > CPu.[10] This is consistent with the known higher expression of D3 receptors in the nucleus accumbens compared to the caudate putamen.[9][10] The lower efficacy of PD 128907 in the CPu compared to D2 agonists suggests that D3 agonists are less effective at inhibiting dopamine release in this region.[10]

Notably, PD 128907 and other D3 agonists have been found to have minimal effects on dopamine uptake rates in the nucleus accumbens.[9][10] However, at concentrations greater than 0.1 µM, a decrease in the Vmax of dopamine uptake has been observed in the caudate putamen.[10]

Conclusion

This application note provides a comprehensive protocol for utilizing PD 128907 in FSCV assays to characterize its effects on dopamine dynamics. The provided data and workflows offer a valuable resource for researchers investigating the role of D3 receptors in health and disease. The high selectivity and potency of PD 128907 make it an excellent tool for dissecting the specific contributions of D3 autoreceptors to the regulation of dopaminergic neurotransmission.

References

- 1. Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fast Scan Cyclic Voltammetry to Assess Dopamine Function: From Circuits to Behavior | Springer Nature Experiments [experiments.springernature.com]

- 4. Fundamentals of Fast-Scan Cyclic Voltammetry for Dopamine Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sampling phasic dopamine signaling with fast-scan cyclic voltammetry in awake behaving rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. plus.labcloudinc.com [plus.labcloudinc.com]

- 8. Selective D3 receptor agonist effects of (+)-PD 128907 on dialysate dopamine at low doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A functional fast scan cyclic voltammetry assay to characterize dopamine D2 and D3 autoreceptors in the mouse striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Functional Fast Scan Cyclic Voltammetry Assay to Characterize Dopamine D2 and D3 Autoreceptors in the Mouse Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. protocols.io [protocols.io]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for PD 128907 Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation, storage, and handling of stock solutions of PD 128907, a potent and selective dopamine D3 receptor agonist. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.

Compound Information

PD 128907 hydrochloride is a high-affinity D3 dopamine receptor agonist, with a binding affinity (Ki) of approximately 2.3 nM.[1] It displays significant selectivity (18 to 200-fold) over other dopamine receptor subtypes.[1] This selectivity makes it a valuable tool in neuroscience research, particularly in studies related to neuropsychiatric and neurodegenerative disorders such as schizophrenia, Parkinson's disease, and depression.[2]

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Weight | 285.77 g/mol | [3] |

| Formula | C₁₄H₁₉NO₃・HCl | |

| Purity | ≥98% (HPLC) | |

| Appearance | White to off-white solid | [4] |

| CAS Number | 300576-59-4 |

Solubility Data

The solubility of PD 128907 can vary depending on the solvent and experimental conditions such as temperature and sonication. It is recommended to use freshly opened, anhydrous solvents, as the presence of moisture can significantly impact solubility, especially in DMSO.[5] If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[4]

| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Source |

| Water | 2.86 - 16.67 | 10 - 58.33 | [4] |

| DMSO | 12 - 150 | 41.99 - 524.9 | [2][3][5] |

| DMF | 10 | ~35 | [2] |

| Ethanol | Slightly Soluble | - | [2] |

| PBS (pH 7.2) | 0.5 | ~1.75 | [2] |

Experimental Protocols

Protocol 1: Preparation of Stock Solution for In Vitro Experiments

This protocol describes the preparation of a 10 mM stock solution in DMSO.

Materials:

-

(+)-PD 128907 hydrochloride powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, nuclease-free microcentrifuge tubes

-

Calibrated pipettes and sterile tips

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Weighing: Accurately weigh the desired amount of PD 128907 powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.86 mg of PD 128907 (based on a molecular weight of 285.77 g/mol ). Always refer to the batch-specific molecular weight on the product vial or Certificate of Analysis.[1]

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube. For the example above, add 1 mL of DMSO.

-

Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

-

Sterilization (Optional): If required for your specific application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 1 month or at -80°C for up to 6 months.[4] Ensure the tubes are tightly sealed to prevent moisture absorption.

Protocol 2: Preparation of Formulation for In Vivo Experiments

This protocol provides a common formulation for systemic administration in animal models.

Materials:

-

PD 128907 hydrochloride stock solution in DMSO (e.g., 20.8 mg/mL as prepared in Protocol 1, step 3)[4]

-

PEG300 (Polyethylene glycol 300)

-

Tween-80 (Polysorbate 80)

-

Sterile Saline (0.9% NaCl)

-

Sterile tubes and syringes

Procedure:

This protocol is for a final formulation containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3][4]

-

Solvent Preparation: In a sterile tube, prepare the vehicle by sequentially adding and mixing the solvents. For 1 mL of the final formulation, add:

-

400 µL of PEG300

-

50 µL of Tween-80

-

Mix well.

-

-

Drug Addition: Add 100 µL of the 20.8 mg/mL PD 128907 stock solution in DMSO to the vehicle mixture. Mix thoroughly until a clear solution is obtained.

-

Final Volume Adjustment: Add 450 µL of sterile saline to the mixture and mix until the solution is homogeneous.

-

Administration: The final solution at a concentration of approximately 2.08 mg/mL (7.28 mM) is ready for administration.[4] This formulation should be prepared fresh before each experiment.

Storage and Stability

Proper storage is critical to maintain the integrity of PD 128907.

| Form | Storage Temperature | Duration | Notes |

| Solid Powder | +4°C or -20°C | ≥ 4 years | Store sealed and away from moisture.[2] |

| Stock Solution in Solvent | -20°C | 1 month | Sealed storage, away from moisture.[4] |

| -80°C | 6 months | Sealed storage, away from moisture.[4] |

Signaling Pathway and Experimental Workflow

PD 128907 Signaling Pathway

PD 128907 acts as an agonist at the D3 dopamine receptor, which is a G protein-coupled receptor (GPCR). Activation of the D3 receptor can lead to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels. It also modulates ion channels and other downstream signaling cascades. In presynaptic neurons, D3 autoreceptors play a role in regulating dopamine synthesis and release.

Caption: PD 128907 agonism at the D3 receptor activates Gi/o, inhibiting adenylyl cyclase.

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the key steps for preparing a PD 128907 stock solution for experimental use.